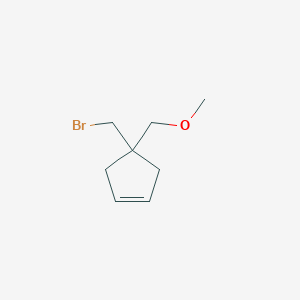

4-(溴甲基)-4-(甲氧基甲基)环戊-1-烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Although there is no direct synthesis information available for 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene in the literature, similar compounds have been synthesized through various methods, including palladium-catalyzed reactions and bromination-mediated regioselective preparations. For instance, the palladium-catalyzed synthesis involves oxidative cyclization and methoxycarbonylation of 4-yn-1-ols to produce related cyclic compounds (Gabriele et al., 2000). Another approach includes the bromination-mediated regioselective preparation of fullerene derivatives, hinting at methods that could potentially be adapted for synthesizing 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene (Jianxin Zhang et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene, including cyclohexene derivatives, has been elucidated using X-ray crystallography, revealing intricate details about their crystal and molecular structures. For example, studies have shown that these compounds can exhibit disorder in their molecular structure and are capable of forming stable crystal packing through weak intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

The compound's reactivity patterns can be inferred from related research, which explores the reactivity of cyclopentadienyl-type compounds and their derivatives under various conditions. These studies demonstrate the compounds' ability to undergo cycloaddition reactions, highlighting their potential as versatile intermediates in organic synthesis (Albert T. Bottini et al., 1978).

科学研究应用

有机合成中的立体诱导

4-(溴甲基)-4-(甲氧甲基)环戊-1-烯及其衍生物被用作合成对映纯2-环戊酮时的立体诱导剂。由于它们具有无痕迹的立体诱导能力,这些化合物在合成生物活性和天然化合物的过程中作为优秀的构建模块,赋予1,2-和1,4-立体控制高选择性。这一特性对于合成复杂的分子结构如TEI-9826、瓜烷类和伪瓜烷内酯 (Arisetti & Reiser, 2015) 至关重要。

有机化学中的溴化反应

该化合物在环戊酮的区域和化学选择性溴化中也具有重要意义。溴化条件可以变化,以在不同位置引入溴原子,这对于合成溴取代的2-环戊烯-1-酮至关重要。这些溴代中间体是有机合成中有价值的合成物,有助于开发多样化的生物和化学上重要的分子 (Shirinian et al., 2012)。

分子电子学

此外,该化合物的衍生物,如4-溴苯基叔丁基硫醚和1-溴-4-(甲氧甲基)苯,对于分子电子学领域中分子导线的构建模块至关重要。它们被用于合成寡(苯乙烯亚乙炔)和寡(苯乙烯乙炔)导线,这是分子电子器件的基本组成部分 (Stuhr-Hansen et al., 2005)。

属性

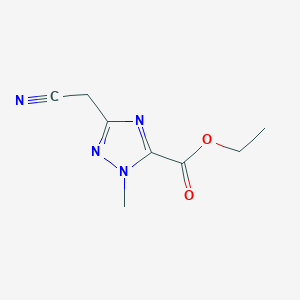

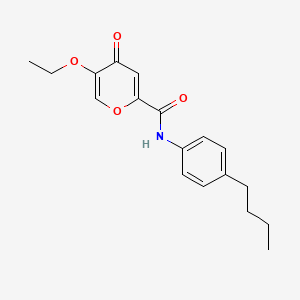

IUPAC Name |

4-(bromomethyl)-4-(methoxymethyl)cyclopentene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO/c1-10-7-8(6-9)4-2-3-5-8/h2-3H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLCBKXVWPZMSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC=CC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-ene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2,4-difluoroanilino)methylidene]-3-phenyl-1H-pyrazol-5-one](/img/structure/B2494282.png)

![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2494287.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2-methoxy-5-methylphenyl)amino]prop-2-enenitrile](/img/structure/B2494292.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)

![4-((4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl)morpholine](/img/structure/B2494301.png)